4-chloro-1-(4-methylbenzyl)-1H-pyrazol-3-amine
CAS No.: 956373-24-3
Cat. No.: VC6924485
Molecular Formula: C11H12ClN3
Molecular Weight: 221.69
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 956373-24-3 |
|---|---|
| Molecular Formula | C11H12ClN3 |
| Molecular Weight | 221.69 |
| IUPAC Name | 4-chloro-1-[(4-methylphenyl)methyl]pyrazol-3-amine |
| Standard InChI | InChI=1S/C11H12ClN3/c1-8-2-4-9(5-3-8)6-15-7-10(12)11(13)14-15/h2-5,7H,6H2,1H3,(H2,13,14) |
| Standard InChI Key | OHWILXXDWMPFKE-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)CN2C=C(C(=N2)N)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s core structure consists of a pyrazole ring—a five-membered aromatic heterocycle with two adjacent nitrogen atoms. Key substitutions include:
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4-Methylbenzyl group: A benzyl moiety with a methyl substituent at the para position, contributing to hydrophobic interactions in potential biological targets.
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Chlorine atom: Positioned at the 4th carbon of the pyrazole ring, enhancing electrophilic reactivity.
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Amino group: Located at the 3rd carbon, enabling hydrogen bonding and participation in acid-base reactions .
The IUPAC name, 4-chloro-1-(4-methylbenzyl)-1H-pyrazol-3-amine, reflects these substituents systematically.
Synthesis and Characterization
Purification and Quality Control
MolCore reports a purity of ≥98% for this compound, achieved via column chromatography or recrystallization . High-performance liquid chromatography (HPLC) with UV detection at 254 nm is typically used for quality assessment.
Physicochemical Properties
Comparison with Structural Analogues
The 4-methylbenzyl group in the target compound confers greater aromaticity compared to cyclohexyl or methyl analogues, potentially enhancing π-π stacking interactions in biological systems .
Future Research Directions
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Synthetic Optimization: Developing scalable, high-yield routes with minimal byproducts.
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Biological Screening: Evaluating antimicrobial, anticancer, and enzyme inhibitory activity.
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Environmental Impact Studies: Assessing biodegradation and ecotoxicity for agrochemical applications.
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